molecular formula C15H16N2O4S B7705993 N-(2-Ethoxy-5-sulfamoylphenyl)benzamide CAS No. 915914-18-0

N-(2-Ethoxy-5-sulfamoylphenyl)benzamide

Cat. No.: B7705993
CAS No.: 915914-18-0
M. Wt: 320.4 g/mol
InChI Key: FAWZBVCYSCZWJA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of benzamides can be determined using techniques such as IR, 1H NMR, 13C NMR spectroscopy, and elemental methods . The structure of benzamide has also been determined in the gas phase by electron diffraction .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions. For example, they can be used in the synthesis of functionalized indoles via palladium-catalyzed cyclization .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides can vary widely depending on their specific structure. For example, benzamide has a molecular weight of 301.348 and a linear formula of C20H15NO2 .

Mechanism of Action

The mechanism of action of benzamides can vary depending on their specific structure and the context in which they are used. For example, some benzamides have been found to act as allosteric activators of human glucokinase, which could have implications for the treatment of type-2 diabetes .

Safety and Hazards

Benzamides are generally considered hazardous. They can be harmful if swallowed and are suspected of causing genetic defects . Therefore, appropriate safety precautions should be taken when handling these compounds.

Future Directions

Research into benzamides is ongoing, and these compounds have potential applications in various fields. For example, new benzamide compounds are being synthesized and tested for their antioxidant and antibacterial activities . Additionally, benzamides are being explored for their potential use in drug discovery .

Properties

IUPAC Name

N-(2-ethoxy-5-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-2-21-14-9-8-12(22(16,19)20)10-13(14)17-15(18)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWZBVCYSCZWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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